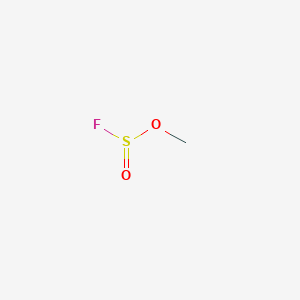

Methyl sulfurofluoridoite

Description

Methyl sulfurofluoridoite (commonly referred to as methyl fluorosulfonate, IUPAC name: Sulfuryl fluoride, methyl ester) is a fluorinated organosulfur compound with the molecular formula CH₃OSO₂F . It is characterized by a sulfurofluoridate group (-SO₂F) bonded to a methoxy group. This compound is notable for its high reactivity as a methylating agent in organic synthesis and its applications in specialized industrial processes. Its structure combines the electrophilic sulfur center with strong electron-withdrawing fluorine atoms, making it highly reactive toward nucleophiles. Synonyms include Methyl fluosulfonate and Methoxysulphonyl fluoride, with identifiers such as EINECS 207-004-3 and UNII N015VFJ94Z .

Properties

CAS No. |

22335-03-1 |

|---|---|

Molecular Formula |

CH3FO2S |

Molecular Weight |

98.10 g/mol |

IUPAC Name |

fluorosulfinyloxymethane |

InChI |

InChI=1S/CH3FO2S/c1-4-5(2)3/h1H3 |

InChI Key |

KHKOFNQBWYCIHQ-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)F |

Origin of Product |

United States |

Preparation Methods

Methyl fluorosulfite can be prepared by distillation of an equimolar mixture of fluorosulfonic acid and dimethyl sulfate . Another method involves the reaction of methanol with fluorosulfonic acid . Industrial production methods typically involve the use of specialized equipment to handle the highly toxic and reactive nature of the compound .

Chemical Reactions Analysis

Reactivity of Sulfur(VI) Fluorides in Catalytic Systems

Sulfur(VI) fluorides, including sulfonyl fluorides (RSO₂F) and sulfamoyl fluorides (R₂NSO₂F), participate in Sulfur-Fluoride Exchange (SuFEx) reactions, which are accelerated by Lewis acids or hydrogen-bonding interactions .

Key Reaction Pathways:

-

Lewis Acid-Catalyzed SuFEx :

Calcium(II) catalysts (e.g., Ca(NTf₂)₂) enable nucleophilic substitution with silyl amines (Scheme 1a). For example:

Yields range from 62–99% for aryl/benzyl sulfonyl fluorides (e.g., 4-cyanobenzenesulfonyl fluoride → 94% sulfonamide) . -

Autocatalytic Fluoride Release :

Fluoride ions (F⁻) generated during SuFEx act as Brønsted bases, deprotonating adventitious water to form HF. HF then activates S(VI) fluorides via hydrogen bonding (Scheme 1b) .

Table 1: Thermodynamic Parameters for Sulfuryl Fluoride (SO₂F₂) Reactions

| Reaction | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG° (kcal/mol) |

|---|---|---|---|

| F⁻ + SO₂F₂ → [F⁻·SO₂F₂] | 35.8 ± 2.0 | 27.5 | 27.6 ± 2.0 |

| CH₃⁺ + SO₂F₂ → [CH₃⁺·SO₂F₂] | 55.3 | — | — |

Hydrolysis Stability:

-

Fluorosulfates (ROSO₂F) and sulfamoyl fluorides (R₂NSO₂F) exhibit pH-dependent hydrolysis:

Mechanistic Insights from DFT Calculations

-

DBU-Catalyzed Reactions :

DFT studies indicate that 1,8-diazabicycloundec-7-ene (DBU) primarily activates silyl ethers rather than directly attacking sulfur(VI) fluorides due to high electronic repulsion (>19 kcal/mol) . -

Bifluoride Ion ([FHF]⁻) Formation :

In ionic liquid syntheses, N-methylimidazole reacts with sulfonyl fluorides to generate [FHF]⁻, which autocatalyzes SuFEx via HF regeneration (Scheme 1c) .

Table 2: Reaction Yields with Methyl-Containing Substrates

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Methylbenzenesulfonyl F | 4-Methylsulfonamide | Ca(NTf₂)₂ | 81 |

| 2-Phenylethanesulfonyl F | Alkylsulfonamide | Ca(NTf₂)₂ | 81 |

| 4-Nitrobenzenesulfonyl F | Nitrophenylsulfonamide | None | 50 |

Electron-withdrawing groups (e.g., NO₂) enhance reactivity, while steric hindrance (e.g., ortho substituents) reduces yields .

Scientific Research Applications

Methyl fluorosulfite has found applications in various fields of scientific research. In organic synthesis, it is used as a strong methylating agent . In chemical biology, it has been used to study the methylation of biomolecules . In the field of materials science, it has been utilized in the development of new polymers through sulfur fluoride exchange (SuFEx) click chemistry . Despite its toxicity, it remains a valuable tool in research due to its reactivity and efficiency .

Mechanism of Action

The mechanism by which methyl fluorosulfite exerts its effects involves its high electrophilicity, which allows it to readily transfer a methyl group to nucleophiles . This methylation process can modify the chemical properties of the target molecules, leading to changes in their reactivity and function . The molecular targets of methyl fluorosulfite include various nucleophiles such as alcohols, amines, and thiols .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl sulfurofluoridoite belongs to a family of fluorosulfonate esters and sulfur-fluorine compounds. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Analogues

Physicochemical Data

| Parameter | This compound | Sulfuryl Fluoride (SO₂F₂) | Ethyl Fluorosulfonate (C₂H₅OSO₂F) |

|---|---|---|---|

| Boiling Point | 92–94°C (estimated) | -55°C | 120°C (estimated) |

| Solubility | Reacts with water | Insoluble in water | Reacts with water |

| Thermal Stability | Decomposes >150°C | Stable up to 400°C | Decomposes >130°C |

| Key Hazards | HF release, corrosive | Asphyxiant in high doses | Similar to methyl derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.